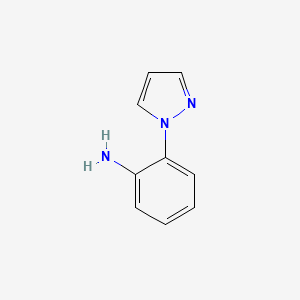

2-(1H-pyrazol-1-yl)aniline

Descripción general

Descripción

2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C₉H₉N₃. It has a molecular weight of 159.1879 g/mol .

Synthesis Analysis

The synthesis of 2-(1H-pyrazol-1-yl)aniline involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has also been reported .Molecular Structure Analysis

The molecular structure of 2-(1H-pyrazol-1-yl)aniline can be represented by the SMILES notation: NC1=CC=CC=C1N1C=CC=N1 .Chemical Reactions Analysis

2-(1H-pyrazol-1-yl)aniline has been involved in various chemical reactions. For instance, it has been used in a Cu(II)-catalyzed domino reaction with alkylsilyl peroxides, leading to the formation of pyrrolo[1,2-a]quinoxalines . It has also been involved in a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .Physical And Chemical Properties Analysis

2-(1H-pyrazol-1-yl)aniline is a compound with a molecular weight of 159.192 and a molecular formula of C9H9N3 .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial and Antitumor Applications

2-(1H-pyrazol-1-yl)aniline derivatives have shown promise in medicinal chemistry, particularly due to their antimicrobial and antitumor properties . Compounds synthesized from this chemical have been evaluated against various cell lines, including MCF-7 and CaCo-2, indicating potential for cancer treatment .

Agriculture: Pesticide Development

In the agricultural sector, pyrazole derivatives, which include 2-(1H-pyrazol-1-yl)aniline, are being explored for their use in developing new pesticides . Their biological activities, such as antifungal and antibacterial properties, make them suitable candidates for protecting crops against pests and diseases.

Materials Science: Sensor Technology

The aniline moiety in 2-(1H-pyrazol-1-yl)aniline is significant in the development of new polyaniline (PANI) derivatives, which are used in sensor technology . These sensors can detect environmental changes, such as moisture and ammonia levels, with high sensitivity.

Environmental Science: Dye-Sensitized Solar Cells

In environmental science, derivatives of 2-(1H-pyrazol-1-yl)aniline are being used as p-type dopants in organic semiconductors for applications in solid-state dye-sensitized solar cells . This highlights the compound’s role in renewable energy technologies.

Analytical Chemistry: Chromatography and Mass Spectrometry

Pharmacology: Drug Synthesis

The compound’s derivatives are integral in synthesizing new drugs with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . This makes it a valuable synthon in pharmacological research.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-(1H-pyrazol-1-yl)aniline is part of the study of enzyme inhibitors, which can lead to the development of new therapeutic agents .

Chemical Engineering: Catalysis

Finally, in chemical engineering, this compound is involved in catalysis research, contributing to more efficient chemical reactions and processes .

Mecanismo De Acción

Target of Action

The primary targets of 2-(1H-pyrazol-1-yl)aniline are the respiratory system, eyes, and skin The compound interacts with these organs, causing various physiological responses

Mode of Action

2-(1H-pyrazol-1-yl)aniline interacts with its targets primarily through electrophilic attack . The compound contains two nitrogen atoms, which reduce the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents

Biochemical Pathways

It’s known that the compound’s presence can lead to the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that 2-(1H-pyrazol-1-yl)aniline may influence the balance of different chemical species within the cell, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the compound is highly soluble in water and other polar solvents , which suggests that it may be readily absorbed and distributed within the body. The compound’s metabolism and excretion are likely influenced by various factors, including the organism’s physiological state and the presence of other compounds.

Result of Action

It’s known that the compound can cause irritation to the respiratory system, eyes, and skin . This suggests that 2-(1H-pyrazol-1-yl)aniline may induce inflammatory responses in these tissues, potentially leading to various physiological effects.

Action Environment

The action, efficacy, and stability of 2-(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For example, the compound’s solubility in water and other polar solvents suggests that its action may be influenced by the hydration state of the organism . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical species.

Safety and Hazards

Direcciones Futuras

The future directions of 2-(1H-pyrazol-1-yl)aniline and similar compounds seem to be focused on their potential therapeutic applications. For instance, pyrazole derivatives are being studied for their potential in treating various health threats . Furthermore, the development of synthetic approaches to new pyrazole–benzimidazole conjugates is considered an important problem .

Propiedades

IUPAC Name |

2-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKQBXRFZCXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381512 | |

| Record name | 2-(1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)aniline | |

CAS RN |

54705-91-8 | |

| Record name | 2-(1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

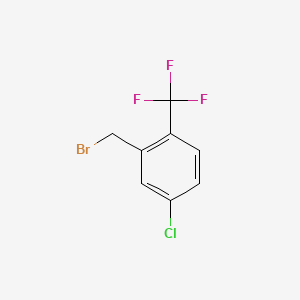

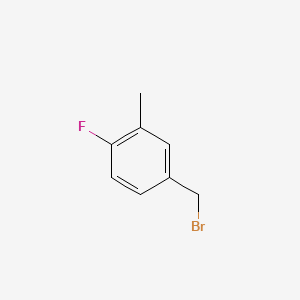

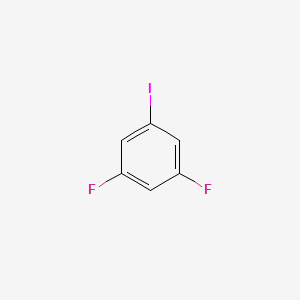

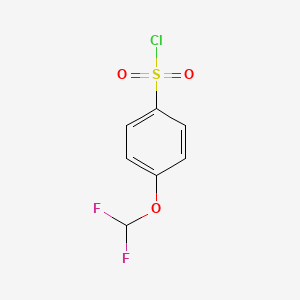

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

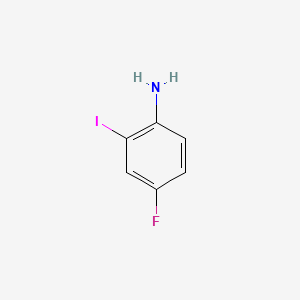

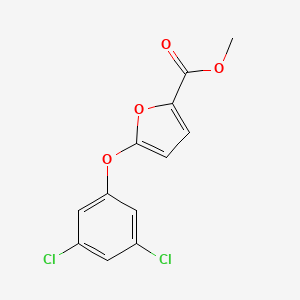

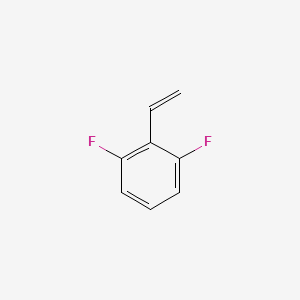

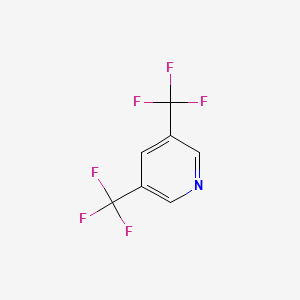

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.